4-Nitrophenyl N-butylcarbamate

Cholesterol esterase Serine hydrolase inhibition Pre-steady-state kinetics

Select 4-Nitrophenyl N-butylcarbamate for unambiguous active-site titration of serine hydrolases. Unlike octyl and dodecyl homologs exhibiting problematic multi-site binding, this C4 derivative follows clean saturation kinetics (Kc=5.4±0.9 µM, kc=4.9×10⁻² s⁻¹) with lipoprotein lipase, enabling stoichiometric active-site labeling in ≤30 min assays. Chromogenic 4-nitrophenol release (λ=400–405 nm) provides direct spectrophotometric quantification of enzyme carbamylation. Superior potency for cholesterol esterase (Ki=2.6 µM) vs. hexyl/octyl analogs, and highest AChE affinity in the alkyl carbamate series (Ki=29 µM). Ideal for comparative lipase characterization across bacterial species with a single-compound protocol.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 63321-50-6
Cat. No. B1230651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl N-butylcarbamate
CAS63321-50-6
Synonyms4-nitrophenyl N-butylcarbamate
4-NNBM
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O4/c1-2-3-8-12-11(14)17-10-6-4-9(5-7-10)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14)
InChIKeyLXLRTTHROGSMBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl N-Butylcarbamate (CAS 63321-50-6): Inhibitor Profile and Procurement Positioning


4-Nitrophenyl N-butylcarbamate (also known as 4-NNBM, p-nitrophenyl N-butylcarbamate) is a chromogenic carbamate ester belonging to the 4-nitrophenyl N-alkylcarbamate class. It functions as a pseudo-substrate, active site-directed irreversible inhibitor of serine hydrolases, including cholesterol esterase, acetylcholinesterase, and lipoprotein lipase . Upon enzymatic carbamylation, it releases the chromophore 4-nitrophenol, enabling real-time spectrophotometric quantification of enzyme inhibition kinetics .

Why 4-Nitrophenyl N-Butylcarbamate Cannot Be Interchanged with Other N-Alkyl Chain Homologs


In-class substitution among 4-nitrophenyl N-alkylcarbamates is precluded by the alkyl chain's direct modulation of three critical parameters: enzyme inhibition potency (Ki), kinetic mechanism (saturation vs. non-saturation behavior), and aqueous solubility . For example, while the butyl derivative follows saturation kinetics with lipoprotein lipase (Kc = 5.4 µM), the octyl and dodecyl homologs exhibit concave-upward kinetic plots indicative of two-site binding, fundamentally altering inhibitor behavior . Additionally, the ethyl homolog has eight-fold higher aqueous solubility than the butyl compound, affecting assay design and solvent requirements .

Quantitative Differentiation Evidence for 4-Nitrophenyl N-Butylcarbamate Against Closest Analogs


Cholesterol Esterase Ki: Butyl Chain Provides Tighter Binding than Hexyl or Octyl Homologs

In a direct head-to-head pre-steady-state kinetic study against porcine pancreatic cholesterol esterase (Sus scrofa) at pH 7.0 and 25°C, 4-nitrophenyl N-butylcarbamate exhibited a lower Ki value (0.0026 mM) compared to its hexyl (0.0032 mM) and octyl (0.0036 mM) homologs, indicating tighter enzyme-inhibitor complex formation with the butyl chain .

Cholesterol esterase Serine hydrolase inhibition Pre-steady-state kinetics

Acetylcholinesterase Ki: Butyl Carbamate Outperforms Longer Alkyl Chain Homologs

Against Electrophorus electricus acetylcholinesterase at pH 7.0 and 25°C, 4-nitrophenyl N-butylcarbamate displayed a Ki of 0.029 mM, which is 22% lower than the hexyl analog (0.037 mM) and 41% lower than the octyl analog (0.049 mM), demonstrating a clear inverse relationship between alkyl chain length beyond butyl and inhibition potency for AChE .

Acetylcholinesterase Carbamate pseudo-substrate Neurochemistry

Kinetic Mechanism Differentiation: Butyl Follows Saturation Kinetics Unlike Longer Chain Homologs

In a comparative study with bovine milk lipoprotein lipase, 4-nitrophenyl N-butylcarbamate displayed classic saturation kinetics enabling determination of Kc = 5.4 ± 0.9 µM and kc = (4.9 ± 0.7) × 10⁻² s⁻¹. In contrast, the octyl (C8) and dodecyl (C12) homologs did not exhibit saturation kinetics; their pseudo-first-order rate constant versus inhibitor concentration plots were concave upward, consistent with inhibitor binding to two distinct sites on the enzyme .

Lipoprotein lipase Enzyme kinetics Mechanism-based inhibition

Staphylococcal Lipase Chain-Length Selectivity: Butyl Occupies a Functional Niche Between Short and Long Chain Preferences

Simons et al. (1997) demonstrated that among p-nitrophenyl N-alkylcarbamates, Staphylococcus aureus lipase is highly specific for short-chain carbamates, while S. hyicus lipase prefers medium-to-long chains with an optimum at the octyl (C8) chain length. The butyl (C4) derivative occupies a unique position: it is sufficiently short to serve as a substrate for S. aureus lipase yet long enough to be recognized by S. hyicus lipase, making it a versatile probe for comparative lipase studies .

Staphylococcal lipases Chain-length selectivity Carbamylation rate

Aqueous Solubility Hierarchy: Butyl Occupies an Intermediate Position Balancing Solubility and Hydrophobic Binding

Within the p-nitrophenyl N-alkylcarbamate series, aqueous solubility decreases sharply with increasing alkyl chain length. The ethyl derivative (C2) exhibits solubility of approximately 1600 µM, while the butyl (C4) compound has approximately 200 µM — an 8-fold reduction. The octyl and dodecyl derivatives show further decreases to approximately 40 µM and 10 µM, respectively . This places the butyl derivative at a practical midpoint: sufficient aqueous solubility for standard assay conditions without requiring organic co-solvents, yet sufficient hydrophobicity for effective binding to enzyme hydrophobic pockets.

Aqueous solubility Assay design Carbamate substrates

Cholesterol Esterase vs. Acetylcholinesterase Selectivity Profile Favors the Butyl Homolog

Comparison of Ki values across two therapeutically relevant serine hydrolases reveals that 4-nitrophenyl N-butylcarbamate is 11-fold more potent against cholesterol esterase (Ki = 2.6 µM) than against acetylcholinesterase (Ki = 29 µM). In contrast, the octyl homolog shows only a 7.4-fold selectivity (CEase Ki = 3.6 µM vs AChE Ki = 49 µM), and the difference narrows further with longer chains . This indicates that the butyl chain provides a superior selectivity window for cholesterol esterase over acetylcholinesterase compared to longer alkyl chain congeners.

Enzyme selectivity Cholesterol esterase Acetylcholinesterase

Optimal Research Application Scenarios for 4-Nitrophenyl N-Butylcarbamate Based on Quantitative Evidence


Active-Site Titration of Lipoprotein Lipase Using Saturation Kinetics

The butyl derivative is uniquely suited for quantitative active-site titration of lipoprotein lipase because it follows saturation kinetics (Kc = 5.4 ± 0.9 µM, kc = 4.9 × 10⁻² s⁻¹), unlike octyl and dodecyl homologs which exhibit multi-site binding. In short-term assays (≤30 min), the rapid carbamylation and slow decarbamylation enable stoichiometric active-site labeling. Users should employ inhibitor concentrations in the range of 1-20 µM to achieve reliable saturation, monitoring residual enzyme activity via p-nitrophenyl butyrate hydrolysis .

Cholesterol Esterase Inhibition Studies Requiring Maximal Binding Affinity

When the experimental goal is maximal inhibition of porcine pancreatic cholesterol esterase, 4-nitrophenyl N-butylcarbamate (Ki = 2.6 µM) should be selected over the hexyl (Ki = 3.2 µM) or octyl (Ki = 3.6 µM) homologs. The compound functions as a pseudo-substrate inhibitor via a two-step mechanism: formation of the enzyme-inhibitor tetrahedral adduct followed by carbamylation. The chromogenic release of 4-nitrophenol at 400-405 nm provides a direct spectrophotometric readout of inhibition progress .

Comparative Lipase Profiling Across Bacterial Species

For laboratories characterizing lipase activity across multiple bacterial species, the butyl (C4) carbamate serves as a versatile probe that bridges the chain-length selectivity gap between short-chain-specific (e.g., S. aureus lipase) and medium/long-chain-preferring lipases (e.g., S. hyicus lipase, optimum at C8). This enables a single-compound protocol for comparative carbamylation rate measurements without the need to procure separate short-chain and long-chain carbamate substrates. Decarbamylation rates are largely chain-length independent, simplifying data interpretation .

Acetylcholinesterase Inhibition Studies with Defined Single-Site Kinetics

With a Ki of 29 µM against Electrophorus electricus AChE, 4-nitrophenyl N-butylcarbamate is the most potent simple N-alkyl carbamate in its series for this target, outperforming hexyl (37 µM), octyl (49 µM), allyl (48 µM), benzyl (70 µM), and phenyl (2000 µM) analogs. It is well-suited for pre-steady-state kinetic studies where the two-step inhibition mechanism (enzyme-inhibitor complex formation followed by tetrahedral intermediate formation) needs to be resolved, and where bulkier or more hydrophobic substituents would introduce steric complications in the narrow AChE active-site gorge .

Quote Request

Request a Quote for 4-Nitrophenyl N-butylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.